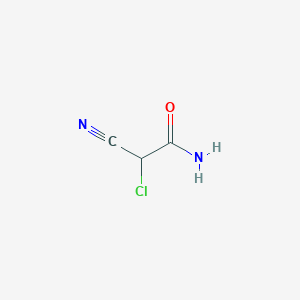

2-Chloro-2-cyanoacetamide

Description

Overview of Cyanoacetamide Chemistry in Synthetic Organic Disciplines

Cyanoacetamides are a class of organic compounds characterized by the presence of both a cyano (C≡N) and an amide (-C(=O)N<) functional group, attached to the same methylene (B1212753) (-CH2-) group. researchgate.nettubitak.gov.tr This arrangement of functional groups makes them highly reactive and versatile reagents in organic synthesis. researchgate.nettubitak.gov.tr

The methylene group is particularly reactive due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups, allowing it to participate in a variety of condensation and substitution reactions. researchgate.nettubitak.gov.tr This reactivity has been extensively utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net Cyanoacetamides can serve as precursors to five- and six-membered rings, as well as more complex fused heterocyclic systems. researchgate.net

The synthesis of cyanoacetamide derivatives themselves is often achieved through the reaction of amines with cyanoacetic acid or its esters, such as ethyl cyanoacetate (B8463686). researchgate.netorgsyn.org These reactions are typically straightforward, involving nucleophilic acyl substitution.

The polyfunctional nature of cyanoacetamides, possessing both nucleophilic (at the nitrogen and the α-carbon) and electrophilic (at the carbonyl carbon and the nitrile carbon) centers, allows them to react with a wide range of reagents to form a variety of products. tubitak.gov.trsapub.org This has made them valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.netresearchgate.net

Significance of Halogenated Acetamides in Advanced Synthetic Transformations

The introduction of a halogen atom, such as chlorine, onto the α-carbon of an acetamide (B32628) profoundly influences its reactivity and synthetic utility. nih.gov This halogenation creates a highly reactive electrophilic center at the α-carbon, making it susceptible to nucleophilic substitution reactions. This feature is a cornerstone of their application in advanced synthetic transformations. nih.gov

Halogenated acetamides are key starting materials for the synthesis of α-amino amides, a structural motif present in many biologically active molecules and peptidomimetics. nih.gov The halogen can be displaced by a variety of nitrogen nucleophiles, often in the presence of a base, to form the desired C-N bond. nih.gov

Furthermore, the presence of the halogen atom can facilitate various cyclization reactions. For instance, α-chloro amides with a suitably positioned double bond can undergo atom transfer radical cyclization to form cyclic systems. nih.gov Transition metal-catalyzed cross-coupling reactions have also expanded the synthetic utility of α-haloamides, enabling the formation of new carbon-carbon bonds. nih.gov

In the specific case of 2-Chloro-2-cyanoacetamide, the chlorine atom further activates the α-carbon, which is already electron-deficient due to the adjacent cyano and amide groups. This heightened reactivity makes it a potent precursor for creating complex molecular architectures. The Cu(I)-catalyzed intramolecular cyclization of ortho-halogenated phenylthioacetamides to form 2-amino benzo[b]thiophenes is an example of the utility of halogenated amides in modern synthetic protocols. sioc-journal.cn

Current Research Trajectories and Future Directions for this compound in Organic Chemistry

Current research involving this compound and related halogenated cyanoacetamides is largely focused on their application as versatile intermediates in the synthesis of heterocyclic compounds with potential biological activity. researchgate.netsapub.org The trifecta of reactive sites—the activated α-carbon, the nitrile group, and the amide functionality—allows for a diverse range of chemical transformations.

One prominent research trajectory involves the use of this compound in multicomponent reactions, where multiple reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy. The ability of the active methylene group in cyanoacetamide derivatives to react with various electrophiles, such as aldehydes and isothiocyanates, forms the basis for the synthesis of a wide variety of heterocyclic systems like thiazoles, pyrazoles, and pyridines. sapub.orgsapub.orgekb.eg

For example, the reaction of a cyanoacetamide derivative with phenyl isothiocyanate can lead to an intermediate that, upon reaction with α-halocarbonyl compounds, yields substituted thiazoles. sapub.orgsapub.org Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct pyrazole (B372694) rings. sapub.orgresearchgate.net

Future research is likely to continue exploring the synthetic potential of this compound in the development of novel and efficient synthetic methodologies. There is a growing interest in developing more sustainable and environmentally friendly synthetic processes, and the reactivity of this compound could be harnessed in catalytic or solvent-free reaction conditions. researchgate.net The development of electrochemical methods for amidation and halogenation also points towards a future of more sustainable synthesis of halogenated amides. chemrxiv.org

Furthermore, the exploration of this compound and its derivatives as precursors for compounds with specific biological or material properties will likely intensify. Given the established biological activity of many heterocyclic compounds derived from cyanoacetamides, there is a strong rationale for synthesizing and screening new derivatives of this compound for potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58429-95-1 |

|---|---|

Molecular Formula |

C3H3ClN2O |

Molecular Weight |

118.52 g/mol |

IUPAC Name |

2-chloro-2-cyanoacetamide |

InChI |

InChI=1S/C3H3ClN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7) |

InChI Key |

QGAYKQRDYFAQFT-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 2 Cyanoacetamide and Its Analogues

Direct Synthesis of 2-Chloro-2-cyanoacetamide

The direct synthesis of this compound is a crucial process for obtaining this key chemical intermediate. The primary strategies involve the direct chlorination of the cyanoacetamide backbone.

Strategies Involving C2-Chlorination of Cyanoacetamide

The introduction of a chlorine atom at the C2 position of cyanoacetamide is a key synthetic transformation. This can be achieved through various chlorinating agents. While direct chlorination of the parent cyanoacetamide is a potential route, the presence of the reactive methylene (B1212753) group makes it susceptible to various reactions. tubitak.gov.tr Therefore, controlling the reaction conditions is paramount to achieve selective C2-chlorination.

One plausible, though not explicitly detailed in the provided results, synthetic route could involve the use of a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reactivity of the C2 position is enhanced by the adjacent electron-withdrawing cyano and carbonyl groups, making it acidic and prone to deprotonation, which facilitates electrophilic chlorination. tubitak.gov.tr The choice of solvent and base (if any) would be critical to modulate the reactivity and prevent side reactions like dichlorination or polymerization.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound expands the chemical space and allows for the generation of a diverse range of compounds with potential applications in various fields. These syntheses often start from N-substituted cyanoacetamides, which are then chlorinated, or by building the molecule through the reaction of amines with a chlorinated acetyl synthon.

Routes via Halogenated Acetyl Chlorides and Amines

A common and versatile method for synthesizing N-substituted amides involves the reaction of an amine with an acyl chloride. ijpsr.infohud.ac.uk In the context of this compound derivatives, this would involve reacting a primary or secondary amine with 2-chloro-2-cyanoacetyl chloride. However, the synthesis of 2-chloro-2-cyanoacetyl chloride itself is a challenging step.

A more frequently employed strategy is the reaction of various aliphatic and aromatic amines with chloroacetyl chloride to first form N-substituted 2-chloroacetamides. ijpsr.info These intermediates can then potentially be cyanated to introduce the nitrile group, although this subsequent step is not explicitly detailed for the chloro-derivatives in the provided search results. The initial amidation reaction is typically carried out at room temperature with stirring for several hours. ijpsr.info

Table 1: Examples of N-Substituted 2-Chloroacetamides Synthesized from Chloroacetyl Chloride and Amines ijpsr.info

| Amine Reactant | Product |

|---|---|

| o-Methoxyaniline | 2-chloro-N-(2-methoxyphenyl)acetamide |

This table is generated based on information from the provided search results.

Nucleophilic Substitution Reactions for Diverse N-Substituents

Nucleophilic substitution reactions offer a powerful tool for introducing a wide array of N-substituents onto the cyanoacetamide framework. rammohancollege.ac.in This can be approached in two main ways: by reacting a diverse set of amines with a suitable cyanoacetyl derivative or by modifying a pre-formed N-substituted cyanoacetamide.

The reaction of various substituted aryl or heteroaryl amines with alkyl cyanoacetates is a widely used method to produce a library of N-substituted cyanoacetamides. tubitak.gov.trresearchgate.net These reactions can be performed under different conditions, including fusion at high temperatures or refluxing in a suitable solvent. tubitak.gov.tr Once the N-substituted cyanoacetamide is formed, it can potentially undergo C2-chlorination as described in section 2.1.1.

Alternatively, the chloro-substituent on a pre-formed 2-chloro-N-substituted cyanoacetamide can be labile and participate in nucleophilic substitution reactions, although this is more commonly observed with chloro-substituents on aromatic rings within the molecule rather than the acetyl backbone. sapub.org

Parallel Synthesis Protocols for Compound Libraries

To efficiently explore the chemical space of N-substituted cyanoacetamide derivatives, parallel synthesis techniques are employed to create compound libraries. acs.orgresearchgate.netbioduro.com These methods allow for the rapid synthesis of numerous compounds simultaneously, which is highly valuable for screening and lead optimization in drug discovery and materials science. bioduro.comnih.gov

Valuable protocols for the parallel synthesis of arrays of cyanoacetamides on a multigram scale have been developed. acs.orgresearchgate.net These often involve reacting a variety of primary amines with an excess of an alkyl cyanoacetate (B8463686). researchgate.netbeilstein-journals.org The workup is often simplified to filtration and washing, making it a highly efficient process. acs.orgresearchgate.net These libraries of N-substituted cyanoacetamides can then serve as starting materials for subsequent chlorination to produce the desired this compound derivatives.

Table 2: Parallel Synthesis of N-Substituted Cyanoacetamides researchgate.net

| Amine | Cyanoacetylating Agent | Product |

|---|---|---|

| Methylamine | Ethyl cyanoacetate | Methyl cyanoacetamide |

This table is generated based on information from the provided search results.

General Synthetic Approaches for Cyanoacetamide Frameworks Relevant to Chlorinated Analogues

The synthesis of the core cyanoacetamide structure is fundamental to accessing its chlorinated derivatives. Several general methods are well-established for this purpose.

One of the most common and economical methods involves the reaction of various substituted aryl or heteroaryl amines with alkyl cyanoacetates. tubitak.gov.tr This can be achieved through a simple fusion method by heating the amine with an excess of ethyl cyanoacetate. tubitak.gov.tr Other approaches include the reaction of amines with cyanoacetic acid in the presence of a coupling agent or with other activated forms of cyanoacetic acid. researchgate.net

Another established route is the reaction of chloroacetamide with sodium cyanide, which proceeds via a nucleophilic substitution (Kolbe nitrile synthesis). The resulting cyanoacetamide can then be chlorinated at the C2 position.

The Knoevenagel condensation of cyanoacetamide with aldehydes or ketones is a widely used reaction to form α,β-unsaturated cyanoacetamide derivatives. nih.gov While this doesn't directly lead to this compound, it highlights the reactivity of the active methylene group in cyanoacetamide, which is the site of chlorination.

Condensation Reactions of Amines with Cyanoacetates

A primary and widely utilized method for the synthesis of N-substituted cyanoacetamides involves the condensation reaction between an amine and a cyanoacetate derivative. researchgate.net This approach is valued for its versatility and the economic viability of its starting materials. The reaction typically proceeds through a nucleophilic acyl substitution, where the amine attacks the carbonyl group of the cyanoacetate.

Commonly used cyanoacetic acid derivatives include ethyl cyanoacetate, cyanoacetyl chloride, and cyanoacetic acid itself. researchgate.net The reaction of various substituted aryl or heteroaryl amines with these reagents under different conditions leads to the desired cyanoacetamides. researchgate.net

For instance, N-aryl cyanoacetamides can be prepared by refluxing an amine with ethyl cyanoacetate. srce.hr In one general procedure, equimolar amounts of an amine (like aniline (B41778) or its derivatives) and ethyl cyanoacetate are heated under reflux for several hours. srce.hrnih.gov The resulting product often precipitates upon cooling and can be collected by filtration. srce.hr Another approach involves the direct fusion of aromatic amines with an excess of ethyl cyanoacetate at elevated temperatures, around 150°C. researchgate.net

Alternatively, the more reactive cyanoacetyl chloride can be used. This method involves first converting cyanoacetic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting cyanoacetyl chloride is then reacted with an amine in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. A similar strategy is employed for the synthesis of N-substituted 2-chloroacetamides, a related class of compounds, where chloroacetyl chloride is reacted with various amines. researchgate.netijpsr.info

The following table summarizes various condensation reactions for the synthesis of cyanoacetamide analogues.

| Amine Reactant | Cyanoacetate Reactant | Solvent/Conditions | Product | Yield | Reference |

| Aniline | Ethyl cyanoacetate | Reflux, 2 hours | 2-Cyano-N-phenylacetamide | Not specified | srce.hr |

| p-Toluidine | Ethyl cyanoacetate | Reflux, 2 hours | 2-Cyano-N-(p-tolyl)acetamide | Not specified | srce.hr |

| 4-Methoxyaniline | Ethyl cyanoacetate | Reflux, 2 hours | N-(4-Methoxyphenyl)-2-cyanoacetamide | Not specified | srce.hr |

| 2-Chlorophenylamine | Methyl cyanoacetate | Reflux, Ethanol or DMF | N-(2-Chlorophenyl)-2-cyanoacetamide | Not specified | |

| Benzylamine | Ethyl cyanoacetate | Butyl lithium, THF | N-Benzyl-2-cyanoacetamide | 91% | researchgate.net |

| Various aromatic amines | Ethyl cyanoacetate | Ethanol, Reflux | N-substituted cyanoacetamides | 60-70% | researchgate.net |

| 2-Aminoquinoline-3-carbonitrile | Ethyl cyanoacetate | DMF, Reflux, 5 hours | 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | 71% | sapub.org |

Catalyst-Mediated Syntheses

Catalysts play a crucial role in enhancing the efficiency, selectivity, and scope of cyanoacetamide synthesis. Various metal-based and organic catalysts have been employed to facilitate these reactions, often under milder conditions than traditional condensation methods.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in several synthetic strategies. Copper(I) iodide (CuI) nanoparticles have been used for the amidation of aryl iodides, a process that can be applied to form N-aryl amides. dokumen.pub More specifically, copper-catalyzed systems enable the enantioselective coupling of aryl iodides with α-alkyl substituted cyanoacetates, leading to the formation of α-aryl-α-alkyl cyanoacetates with high enantioselectivity. researchgate.netnih.gov This method is valuable for creating chiral quaternary carbon centers. researchgate.netnih.gov The ligands used in these reactions, such as those derived from (S)-nobin-picolinamide and L-hydroxyproline, are critical for achieving high stereocontrol. researchgate.netnih.gov

Copper catalysis is also central to the amidation of saturated C-H bonds. A system using copper(I) bromide (CuBr) with an N-halosuccinimide oxidant allows for the direct conversion of C-H bonds into C-N bonds, providing a pathway to various amides under mild conditions. acs.org Furthermore, copper-catalyzed reactions can be used to synthesize α-ketoamides from terminal alkynes, with α-cyanoamides being recognized as potential intermediates or starting points for oxidation to α-ketoamides. nih.govrsc.org

Other Catalytic Systems: Beyond copper, other catalysts have been successfully applied. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by amines like triethylamine or piperidine. nih.govacs.org For example, the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide is achieved by reacting 2-cyano-N-phenylacetamide with benzaldehyde (B42025) using triethylamine as a catalyst in toluene. nih.gov

Acid catalysts are also employed. A three-component condensation between 2-aminobenzamide, an aldehyde, and an isocyanide can be catalyzed by p-toluenesulfonic acid (p-TsOH) at room temperature to produce substituted cyanophenylamino-acetamide derivatives in excellent yields. acs.org

Rhodium complexes have been investigated for catalyzing the synthesis of various organic compounds, including those involving organosulfur and organoselenium moieties, showcasing their potential for facilitating complex bond formations that could be adapted for cyanoacetamide synthesis. mdpi.com

The table below details several catalyst-mediated syntheses for cyanoacetamide analogues.

| Reactants | Catalyst System | Product Type | Yield | Reference |

| (Hetero)aryl iodides, α-alkyl substituted cyanoacetates | Copper / Chiral Amide Ligands | α-(Heteroaryl)-α-alkyl cyanoacetates | Good to excellent | researchgate.netnih.gov |

| Benzylic substrates, N,N-dimethylaniline derivatives | CuBr / NBS or NCS | Various amides via C-H amidation | Not specified | acs.org |

| 2-Aminobenzamide, Benzaldehyde, Cyclohexyl isocyanide | p-Toluenesulfonic acid | 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide | 80% | acs.org |

| 2-Cyano-N-phenylacetamide, Benzaldehyde | Triethylamine | (E)-2-Cyano-N,3-diphenylacrylamide | 72.37% | nih.gov |

| Phenylacetylene, Piperidine | CuI / O₂ | α-Ketoamide | 85% (for 3aa) | nih.govrsc.org |

Reactivity Profiles and Mechanistic Aspects of 2 Chloro 2 Cyanoacetamide

Influence of the Chlorine Atom on Molecular Reactivity

The presence of a highly electronegative chlorine atom at the alpha-position (C-2) profoundly impacts the electronic characteristics and reactivity of the 2-Chloro-2-cyanoacetamide molecule.

Electrophilic Nature of the Chlorinated Carbon (C-2)

The carbon atom bonded to chlorine (C-2) in this compound serves as a significant electrophilic center. Due to the strong electronegativity of the chlorine atom, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-chlorine (C-Cl) bond, pulling electron density away from the C-2 carbon and creating a partial positive charge (δ+) on it. rsc.orgyoutube.com This electron deficiency renders the C-2 carbon susceptible to attack by nucleophiles.

The chemical reactivity of N-aryl 2-chloroacetamides, for instance, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This makes the C-2 position a prime site for nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. The electrophilicity of this carbon is a key feature in the synthetic applications of α-chloroamides. mit.edu

Impact on Acidity of Alpha-Hydrogens at C-2

The hydrogen atom attached to the C-2 carbon in this compound is significantly acidic. While typical pKa values for alkyl C-H bonds are around 40-50, the alpha-hydrogens of carbonyl compounds are much more acidic, with pKa values often in the range of 16-25. libretexts.orgpressbooks.pubucalgary.ca This increased acidity is due to the stabilization of the resulting conjugate base, an enolate anion. pressbooks.pubucalgary.cauomustansiriyah.edu.iq

In the case of this compound, this effect is amplified by the cumulative electron-withdrawing influence of three groups attached to the C-2 carbon:

The Carbonyl Group (C=O): Stabilizes the negative charge of the conjugate base through resonance, delocalizing it onto the electronegative oxygen atom. libretexts.orgucalgary.cauomustansiriyah.edu.iq

The Cyano Group (C≡N): Also a strong electron-withdrawing group, it provides additional resonance stabilization and a powerful inductive effect.

The Chlorine Atom: Its strong inductive effect further withdraws electron density, stabilizing the carbanion.

The combined effect of these groups makes the C-2 hydrogen exceptionally acidic, facilitating its removal by even moderate bases to form a highly stabilized enolate anion. Compounds with a hydrogen atom flanked by two carbonyl groups, known as active methylene (B1212753) compounds, are noted for their enhanced acidity. ucalgary.cafiveable.me The structure of this compound, with its alpha-hydrogen influenced by carbonyl, cyano, and chloro groups, fits this profile of high acidity.

| Compound Type | Approximate pKa | Reason for Acidity |

|---|---|---|

| Alkane (e.g., Propane) | ~50 | No stabilizing groups |

| Ketone (e.g., Acetone) | ~19-21 | Resonance stabilization of enolate by one carbonyl group |

| Aldehyde (e.g., Acetaldehyde) | ~16-18 | Resonance stabilization; less destabilization from alkyl groups compared to ketones |

| Ester (e.g., Ethyl Acetate) | ~23-25 | Resonance stabilization is less effective due to the competing resonance of the ester oxygen |

| β-Diketone (Active Methylene) | ~9 | Enhanced resonance stabilization by two carbonyl groups |

| This compound | Significantly <16 (estimated) | Combined resonance and inductive stabilization from carbonyl, cyano, and chloro groups |

Primary Reactive Centers and Their Hierarchical Reactivity

Methylene Carbon (C-2) as a Nucleophilic Site

Upon deprotonation of the acidic alpha-hydrogen, the C-2 carbon is transformed into a potent nucleophilic center within the resulting enolate anion. uomustansiriyah.edu.iq The negative charge is delocalized across the C-2 carbon, the carbonyl oxygen, and the nitrile nitrogen, but the carbon atom often acts as the primary site for nucleophilic attack in reactions like alkylations and condensations. researchgate.netthieme-connect.com Cyanoacetamide and its derivatives are well-known for being readily alkylated at the C-2 position. researchgate.netthieme-connect.com This nucleophilic character is fundamental to the use of cyanoacetamides in the synthesis of a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr

Amide Nitrogen (NH) as a Nucleophilic Site

The nitrogen atom of the amide group possesses a lone pair of electrons, allowing it to function as a nucleophilic site. While it is generally a weaker nucleophile than the deprotonated C-2 carbon, it can participate in various reactions. researchgate.netresearchgate.nettubitak.gov.tr For instance, in the triethylamine-catalyzed reaction of 2-cyanoacetamide (B1669375) with 2-chloroacetoacetate, an initial alkylation at C-2 is followed by a nucleophilic attack of the amide nitrogen on a carbonyl group, leading to cyclization. researchgate.netthieme-connect.com The nucleophilicity of the amide nitrogen is therefore crucial in intramolecular reactions that form heterocyclic rings.

Carbonyl (C-1) and Nitrile (C-3) Carbons as Electrophilic Sites

In addition to its nucleophilic centers, this compound contains two primary electrophilic sites.

Carbonyl Carbon (C-1): The carbon atom of the amide's carbonyl group is electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom draws electron density away from the carbon.

Nitrile Carbon (C-3): Similarly, the carbon atom of the cyano group is electrophilic because of the triple bond to the highly electronegative nitrogen atom.

Studies on the reactivity of cyanoacetamide derivatives indicate a hierarchical reactivity among these electrophilic centers. The nitrile carbon (C-3) is generally considered a stronger electrophilic site than the carbonyl carbon (C-1). researchgate.netresearchgate.nettubitak.gov.tr This suggests that nucleophilic attack is more likely to occur at the C-3 position.

| Atom/Center | Position | Character | Controlling Factors | Hierarchical Reactivity |

|---|---|---|---|---|

| Methylene Carbon | C-2 | Nucleophilic (after deprotonation) | Formation of stabilized enolate | Most potent nucleophilic site |

| Amide Nitrogen | N-H | Nucleophilic | Lone pair of electrons | Weaker nucleophile than C-2 anion |

| Chlorinated Carbon | C-2 | Electrophilic | Inductive effect of Chlorine | Site for nucleophilic substitution |

| Nitrile Carbon | C-3 | Electrophilic | Polarization of C≡N triple bond | More electrophilic than C-1 |

| Carbonyl Carbon | C-1 | Electrophilic | Polarization of C=O double bond | Less electrophilic than C-3 |

Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its distinct functional groups: the electrophilic carbon atom bonded to the chlorine, the active methylene group positioned between the electron-withdrawing cyano and carbonyl groups, and the nucleophilic amide moiety. This unique arrangement allows the compound to participate in a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent cyano and amide groups. The chemical reactivity of N-aryl 2-chloroacetamides, a closely related class of compounds, is primarily attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This substitution can sometimes be followed by an intramolecular cyclization to produce a range of heterocyclic systems. researchgate.net

The general mechanism for the nucleophilic acyl substitution involves a two-step addition/elimination sequence. libretexts.org A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, regenerating the carbonyl group and resulting in the substituted product. libretexts.org While this describes substitution at the acyl carbon, substitution at the α-carbon bearing the chlorine proceeds via a pathway where the nucleophile directly displaces the chloride ion.

Detailed research findings on the reactions of N-substituted chloroacetamides with various nucleophiles demonstrate the versatility of this reaction. For instance, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with N-substituted chloroacetamides. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Oxygen | Phenoxides, Alcohols | Aryloxy/Alkoxy-2-cyanoacetamides |

| Nitrogen | Anilines, Amines | N-Aryl/Alkyl-amino-2-cyanoacetamides |

| Sulfur | Thiols, Thiophenols | Thioether-linked cyanoacetamides |

Condensation and Addition Reactions (e.g., Knoevenagel Condensation)

This compound possesses an active hydrogen on its C-2 carbon, making it an ideal substrate for condensation reactions. researchgate.nettubitak.gov.tr The Knoevenagel condensation is a prominent example of this reactivity. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a carbanion, generated from an active hydrogen compound, to a carbonyl group of an aldehyde or ketone, which is typically followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The mechanism is initiated by a weak base (e.g., piperidine, triethylamine) that deprotonates the α-carbon, creating a resonance-stabilized enolate ion. wikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate is subsequently dehydrated, often spontaneously or under mild acidic conditions, to form the final condensed product. sigmaaldrich.com Various aliphatic, aromatic, and heteroaromatic aldehydes can react with cyanoacetamide under solvent-free conditions in the presence of N-methylpiperazine to give Knoevenagel condensation products. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, achieving high yields in short timeframes using green solvents. unifap.br

Beyond condensation, cyanoacetamide derivatives can also participate in addition reactions. The Michael addition (1,4-conjugate addition) of 2-cyanoacetamide to α,β-unsaturated carbonyl compounds has been used to synthesize glycopyranosyl methylpyridones. researchgate.net Furthermore, radical addition reactions have been explored, such as the t-butyl peroxide-catalyzed addition of ethyl cyanoacetate (B8463686) to conjugated olefins, yielding 1:1 adducts. rsc.org

Table 2: Knoevenagel Condensation of Cyanoacetamide Derivatives with Aldehydes

| Aldehyde | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroveratraldehyde | Piperidine | Methanol | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100% | chemspider.com |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | (Z)-2-Cyano-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acrylamide | Not specified | wikipedia.org |

Cyclization Pathways in Heterocycle Formation

This compound is a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr Its polyfunctional nature, with suitably situated carbonyl and cyano groups, allows it to react with various bidentate reagents to form heterocycles. researchgate.nettubitak.gov.tr The active hydrogen at the C-2 position and the displaceable chlorine atom further expand its utility in cyclization reactions. researchgate.netresearchgate.net

One of the most significant cyclization pathways is the Gewald three-component reaction. nih.gov In this reaction, a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur react, often in the presence of a base like triethylamine (B128534), to produce highly substituted 2-aminothiophenes. researchgate.netnih.gov This reaction is remarkable for its efficiency and ability to incorporate elemental sulfur at ambient temperatures. nih.gov

Other cyclization strategies involve the reaction of cyanoacetamide derivatives with various reagents to form different ring systems. For example:

Reaction with thioglycolic acid can yield thiazole (B1198619) derivatives. ekb.eg

Treatment with phenyl isothiocyanate, followed by reaction with hydrazine (B178648), can lead to the formation of 5-aminopyrazole derivatives. researchgate.net

Intramolecular cyclization of appropriately substituted cyanoacetamides can lead to the formation of fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.net

The combination of nucleophilic substitution at the chloro-substituted carbon followed by an intramolecular ring-closing reaction is another powerful strategy for heterocycle synthesis. researchgate.net The palladium-catalyzed cyclization of related compounds like 2-chloro-N-(2-vinyl)aniline has been shown to be a ligand-controlled process that can selectively yield carbazoles, indoles, dibenzazepines, and acridines from a common precursor. nih.gov

Table 3: Examples of Heterocycles Synthesized from Cyanoacetamide Derivatives

| Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Aldehyde/Ketone + Elemental Sulfur | 2-Aminothiophene | Gewald Reaction |

| Phenyl isothiocyanate + Hydrazine | 5-Aminopyrazole | Cyclocondensation |

| Thioglycolic acid | Thiazole | Cyclocondensation |

| Carbon disulfide | Thiazinone | Cyclocondensation |

Synthetic Transformations and Heterocyclic Annulations Utilizing 2 Chloro 2 Cyanoacetamide and Its Derivatives

Strategic Use in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to chemical synthesis. The inherent reactivity of 2-chloro-2-cyanoacetamide and its derivatives makes them ideal candidates for the design and implementation of novel MCRs.

Gewald Reaction Variations for Thiophene (B33073) Synthesis

The Gewald reaction is a classic MCR that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. uctm.edunih.govwikipedia.org Traditionally, this reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. uctm.eduwikipedia.org Variations of this reaction utilizing cyanoacetamide derivatives have been extensively explored to generate 2-aminothiophene-3-carboxamides, which are valuable intermediates in medicinal chemistry. nih.gov

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The use of N-substituted 2-cyanoacetamides in this reaction introduces a point of diversity at the amide functionality, allowing for the generation of a wide range of thiophene derivatives.

While direct examples involving this compound in the Gewald reaction are not extensively documented in readily available literature, the established reactivity of α-halo-α-cyanoacetamides suggests their potential as substrates. The chlorine atom could serve as a leaving group in subsequent transformations of the resulting thiophene ring, offering a handle for further functionalization. The reaction conditions would likely need to be carefully optimized to manage the reactivity of the α-chloro group.

Table 1: Examples of Gewald Reaction Products from Cyanoacetamide Derivatives

| Carbonyl Component | Cyanoacetamide Derivative | Base | Solvent | Product |

| Cyclohexanone | N-Benzyl-2-cyanoacetamide | Morpholine | Ethanol | 2-Amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |

| Acetone | 2-Cyano-N-phenylacetamide | Triethylamine (B128534) | Methanol | 2-Amino-4-methyl-N-phenylthiophene-3-carboxamide |

| Butyraldehyde | 2-Cyanoacetamide (B1669375) | Piperidine | DMF | 2-Amino-4-ethylthiophene-3-carboxamide |

One-Pot Multicomponent Cycloadditions

The concept of one-pot multicomponent cycloadditions represents a powerful strategy for the rapid construction of complex cyclic and heterocyclic systems. While specific examples detailing the use of this compound in such cycloadditions are not prevalent in the reviewed literature, the inherent functionalities of the molecule suggest its potential as a reactive component. For instance, the activated C-Cl bond could participate in reactions with nucleophiles, and the cyano and acetamide (B32628) groups can be involved in cyclization cascades.

One can envision a scenario where this compound reacts with a 1,3-dipole in a [3+2] cycloaddition manner, potentially after an in-situ transformation. The electron-withdrawing groups would influence the regioselectivity and reactivity of such a process. Further research is required to explore and develop these potential one-pot multicomponent cycloadditions involving this compound.

Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful approach in medicinal chemistry and drug discovery for the rapid generation of a library of structurally diverse compounds from a common intermediate. The high degree of functionalization in this compound and its derivatives makes them excellent starting points for divergent synthetic strategies. The presence of multiple reactive sites allows for selective transformations under different reaction conditions, leading to a variety of molecular scaffolds.

For example, the chlorine atom can be displaced by various nucleophiles, the cyano group can be hydrolyzed, reduced, or participate in cycloadditions, and the amide functionality offers another site for modification. By carefully choosing the reaction partners and conditions, a chemist can steer the reaction pathway towards different product outcomes, thereby generating a library of compounds for biological screening. While the general principles of divergent synthesis are well-established, specific and detailed examples starting from this compound are an area ripe for further investigation.

Access to Diverse Heterocyclic Ring Systems

The reactivity of this compound and its derivatives extends beyond their use in MCRs, providing access to a wide range of heterocyclic systems through various synthetic transformations.

Nitrogen-Containing Heterocycles

The synthesis of substituted pyrroles is of significant interest due to their prevalence in natural products and pharmaceuticals. uctm.edunih.govorganic-chemistry.org Several synthetic methods have been developed for the construction of the pyrrole (B145914) ring, and cyanoacetamide derivatives have been utilized as key building blocks in some of these approaches. researchgate.net

One notable method involves the reaction of an α-halo-α-cyanoacetamide with a β-dicarbonyl compound or its enamine equivalent. The reaction likely proceeds through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization and dehydration to form the pyrrole ring. The cyano and acetamide functionalities in the resulting pyrrole offer further opportunities for chemical modification.

A study by Bayat et al. describes the synthesis of 3-cyanoacetamide pyrrole derivatives through a four-component condensation reaction, highlighting the utility of cyanoacetamide in constructing this heterocyclic core. researchgate.net Although this example does not specifically use this compound, it demonstrates the principle of incorporating the cyanoacetamide moiety into a pyrrole ring system. The presence of a chlorine atom in the starting material could potentially lead to novel pyrrole derivatives with a handle for further synthetic transformations.

Table 2: Synthesis of a Substituted Pyrrole from a Cyanoacetamide Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Dimedone | Aniline (B41778) | Phenylglyoxal | Malononitrile | None (in ethanol) | 2-Amino-5,5-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |

This table is based on the four-component reaction described by Bayat et al. for the synthesis of a pyrrole derivative, illustrating a relevant synthetic strategy. researchgate.net Specific data for a reaction starting with this compound is not provided in the source.

Pyrazoles

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles. Derivatives of this compound, such as arylhydrazones and cyanoacetylhydrazine, serve as key precursors for pyrazole (B372694) synthesis.

One primary method involves the cyclization of hydrazone derivatives. For example, arylhydrazones derived from the coupling of cyanoacetamides with aromatic diazonium salts can be cyclized to form aminopyrazoles. researchgate.net A notable reaction involves the treatment of 2-arylhydrazono-2-cyano-N-phenylacetamides with chloroacetonitrile, which leads to the formation of 4-amino-1-aryl-5-cyano-N-phenylpyrazole-3-carboxamides. researchgate.net

Another significant pathway utilizes cyanoacetylhydrazine, a derivative of cyanoacetamide. The reaction of cyanoacetylhydrazine with chloroacetyl chloride yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide. nih.gov This intermediate undergoes intramolecular cyclization in the presence of a base to afford 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, which serves as a versatile synthon for further heterocyclic transformations. nih.govnih.gov

Furthermore, cyanothioacetamides, the sulfur analogs of cyanoacetamides, react with hydrazine (B178648) hydrate in ethanol, leading to the formation of 3,5-diaminopyrazoles through a cyclocondensation reaction that involves both the cyano and thioamide groups. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Arylhydrazono-2-cyano-N-phenylacetamide | Chloroacetonitrile | 4-Amino-1-aryl-5-cyano-N-phenylpyrazole-3-carboxamide | researchgate.net |

| Cyanoacetylhydrazine | 1. Chloroacetyl chloride2. Base | 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | nih.govnih.gov |

Imidazoles

The synthesis of imidazoles from acetamide precursors often involves the reaction of a compound containing an α-amino ketone or its equivalent with a source of carbon and nitrogen. While direct synthesis from this compound is not widely documented, closely related derivatives like 2-chloro-N-substituted phenyl acetamides are employed in imidazole ring formation.

A representative synthesis involves reacting 2-chloro-N-substituted phenyl acetamide with ethylenediamine in the presence of toluene and sulfur. This reaction proceeds via the initial formation of an N-substituted ethylenediamine intermediate, which then undergoes cyclization and dehydrogenation to yield the final substituted imidazole product. wjpsonline.com This method highlights the utility of the α-chloro acetamide moiety as a key building block for constructing the imidazole core.

Table 2: Representative Synthesis of Imidazole Derivatives

| Starting Material | Reagent(s) | Product Class | Reference(s) |

|---|

Pyridines and Dihydropyridines

Cyanoacetamide and its derivatives are extensively used in the synthesis of highly functionalized pyridines and their dihydrogenated analogs, often through multicomponent reactions. The Guareschi-Thorpe reaction, for instance, utilizes cyanoacetamide and a 1,3-dicarbonyl compound with a nitrogen source like ammonium carbonate to produce hydroxy-cyanopyridines. rsc.org

The reaction of N-aryl-cyanoacetamides with benzylidene malononitrile in a basic medium provides access to 1,4-dihydropyridine-3,5-dicarbonitrile derivatives. Similarly, condensation reactions involving enaminonitriles (derived from cyanoacetamides) with various primary amines can yield 3-cyano-2-pyridone derivatives. researchgate.netrsc.org These pyridones are valuable intermediates for a variety of more complex heterocyclic systems.

A one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound like cyanoacetamide, and cyanoacetohydrazide in the presence of piperidine can afford N-amino-3-cyano-2-pyridone derivatives through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org

Table 3: Synthesis of Pyridine and Dihydropyridine Derivatives

| Starting Material(s) | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| Cyanoacetamide, 1,3-Dicarbonyl compound | Ammonium carbonate | Hydroxy-cyanopyridine | rsc.org |

| N-Aryl-cyanoacetamide | Benzylidene malononitrile, Base | 1,4-Dihydropyridine-3,5-dicarbonitrile | |

| Aromatic aldehyde, Malononitrile, Cyanoacetamide | Piperidine | 6-Amino-2,4-diaryl-nicotinonitrile | researchgate.net |

Pyrimidines

The pyrimidine (B1678525) ring system is readily accessible from cyanoacetamide derivatives. A common strategy involves the condensation of a three-carbon fragment derived from cyanoacetamide with an N-C-N unit such as urea (B33335), thiourea, or guanidine. bu.edu.eg

For example, benzylidenecyanoacetamide derivatives, prepared from the Knoevenagel condensation of an aromatic aldehyde and cyanoacetamide, react with urea or thiourea in refluxing ethanol with a catalytic amount of piperidine. researchgate.net These reactions lead to the formation of 2-oxo- and 2-thioxo-pyrimidine derivatives, respectively. researchgate.net

Furthermore, cyanoacetamide is a key starting material for more complex fused pyrimidine systems. For instance, N-cyclohexyl nicotinamide, which can be synthesized via the cyclization of a derivative with cyanoacetamide, serves as a precursor for pyrido[2,3-d]pyrimidines. nih.gov This nicotinamide can undergo acylation and subsequent intramolecular heterocyclization to yield the fused bicyclic system. nih.gov

Table 4: Synthesis of Pyrimidine Derivatives

| Starting Material | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| Benzylidenecyanoacetamide | Urea, Piperidine | 2-Oxo-pyrimidine | researchgate.net |

| Benzylidenecyanoacetamide | Thiourea, Piperidine | 2-Thioxo-pyrimidine | researchgate.net |

Quinolines and Fused Quinolines

Cyanoacetamides are valuable precursors for the synthesis of quinolines, particularly through variations of the Friedländer annulation. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an activated methylene group, such as cyanoacetamide.

A versatile one-pot protocol allows for the synthesis of 2-aminoquinoline-3-carboxamides by reacting various cyanoacetamides with 2-aminobenzaldehydes. nih.gov This straightforward method often results in the precipitation of the product, simplifying purification. nih.gov The reaction demonstrates the utility of cyanoacetamide in constructing the pyridine ring portion of the quinoline (B57606) nucleus.

Cyanoacetamide derivatives are also employed in the synthesis of fused quinoline systems. For instance, the reaction of methyl-2-isothiocyanatobenzoates with cyanoacetamide derivatives and sulfur first affords 2(3Н)-thioxo-1,3-thiazoles, which can then undergo further cyclization to yield 1-thioxo researchgate.netresearchgate.netthiazolo[3,4-a]quinazolin-5(4H)-one derivatives. researchgate.net

Table 5: Synthesis of Quinoline Derivatives

| Starting Material(s) | Product Class | Reaction Type | Reference(s) |

|---|---|---|---|

| Cyanoacetamide, 2-Aminobenzaldehyde | 2-Aminoquinoline-3-carboxamide | Friedländer Annulation | nih.gov |

Triazines

The synthesis of triazines can be accomplished using cyanoacetamide-derived synthons, particularly cyanoacetylhydrazine. The 1,2,4-triazine skeleton, for example, can be constructed from reactions involving this versatile hydrazide.

In a key synthetic sequence, cyanoacetylhydrazine is reacted with chloroacetone to produce N'-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide. scirp.org This intermediate is then treated with hydrazine hydrate or phenylhydrazine, which results in cyclization to the corresponding 1,2,4-triazine derivatives. scirp.org This transformation showcases a pathway where the cyanoacetylhydrazine backbone provides the necessary N-N-C fragment for the formation of the triazine ring.

Table 6: Synthesis of 1,2,4-Triazine Derivatives

| Starting Material | Reagent(s) | Intermediate | Product Class | Reference(s) |

|---|

2 Oxygen-Containing Heterocycles

The reactivity of this compound and its derivatives serves as a cornerstone for the synthesis of various oxygen-containing heterocyclic systems. The inherent electrophilic and nucleophilic centers within these reagents allow for their participation in diverse cyclization and annulation reactions, leading to the formation of pyrans, chromenes, and oxazoles.

1 Pyrans

The synthesis of functionalized 4H-pyran derivatives can be efficiently achieved through one-pot, multicomponent reactions (MCRs) utilizing cyanoacetamide derivatives as key building blocks. These reactions typically proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

A common strategy involves the reaction of an aldehyde, an active methylene compound such as malononitrile or a cyanoacetamide derivative, and a β-ketoester like methyl acetoacetate or a 1,3-dicarbonyl compound like dimedone. nih.govencyclopedia.pub The reaction pathway is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov This is followed by a Michael addition of the enolate generated from the 1,3-dicarbonyl compound to the newly formed electron-deficient alkene. The final step involves an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. nih.govencyclopedia.pub Various sustainable and heterogeneous catalysts have been developed to facilitate this transformation under green conditions, often resulting in excellent yields within short reaction times. nih.gov

Key Synthetic Pathway for 4H-Pyrans:

graph TD A[Aldehyde + Cyanoacetamide Derivative] -->|Knoevenagel Condensation| B(α,β-Unsaturated Intermediate); C[1,3-Dicarbonyl Compound] -->|Base| D(Enolate); B + D -->|Michael Addition| E(Acyclic Intermediate); E -->|Intramolecular Cyclization/Tautomerization| F(4H-Pyran Derivative);

2 Chromenes and Benzochromenes

Chromene and its benzo-fused analogues are readily synthesized using cyanoacetamide derivatives through multicomponent strategies. The synthesis of 2-amino-4H-chromenes is a well-established process involving the one-pot reaction of an aldehyde, malononitrile (as a reactive cyano-methylene source), and a phenol derivative (e.g., 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol). nih.govmdpi.com This reaction is typically catalyzed by a base like piperidine and proceeds at room temperature. nih.gov

Similarly, benzo[f]chromene derivatives can be prepared. For instance, the reaction of N-benzyl-2-cyanoacetamide, an aromatic aldehyde, and 2-naphthol in the presence of piperidine in refluxing ethanol yields the corresponding benzo[f]chromene-2-carboxamide derivatives. researchgate.net These syntheses highlight the versatility of the cyanoacetamide scaffold in constructing complex fused heterocyclic systems.

General Reaction for 2-Amino-4H-Chromenes:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aldehyde | Malononitrile | Phenol Derivative | Piperidine | 2-Amino-3-cyano-4H-chromene |

3 Oxazoles and Oxazol-2-oximes

Oxazoles are significant five-membered heterocyclic compounds, and their synthesis can be approached through various classical and modern methodologies. While direct synthesis from this compound is not prominently documented, its derivatives can serve as precursors in established synthetic routes.

One of the most fundamental methods for oxazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a primary amide. researchgate.net A modified Hantzsch reaction can utilize dehydroamino acid amides and β-bromopyruvate derivatives to produce oxazoles with an α,β-unsaturated substituent. researchgate.net

Another powerful method is the van Leusen oxazole synthesis, a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov This reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. nih.gov Furthermore, oxazoles can be prepared from a variety of acyclic precursors, including α-diazoketones, amino acids, isocyanides, and ketones, often employing metal-catalyzed carbene methodologies. researchgate.net 5-(Acyloxy)oxazoles can be synthesized from the reaction of 4-methyl-2-(trifluoromethyl)oxazol-5(2H)-one with aliphatic acid chlorides. thieme-connect.de

3 Sulfur-Containing Heterocycles

The unique reactivity of this compound and its analogues makes them valuable precursors for a range of sulfur-containing heterocycles. Their ability to react with various sulfur-based reagents provides direct pathways to thiophenes, thiazoles, and thiadiazoles.

1 Thiophenes

The Gewald aminothiophene synthesis is a versatile and widely used multicomponent reaction for the preparation of 2-aminothiophenes. derpharmachemica.com This reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-active methylene nitrile, such as a cyanoacetamide derivative, in the presence of elemental sulfur and a base (e.g., triethylamine). derpharmachemica.comnih.gov

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active nitrile to form an acrylonitrile intermediate. derpharmachemica.com This is followed by the addition of sulfur (thiolation) at the active methylene position. The resulting intermediate undergoes a cyclization reaction, where the mercaptide attacks the cyano group, followed by tautomerization to yield the final 2-aminothiophene product. derpharmachemica.com This method is highly efficient for creating substituted thiophenes, which are bioisosteres of anthranilic acid and are prevalent in medicinally important compounds. nih.gov

Gewald Aminothiophene Synthesis Mechanism:

Knoevenagel Condensation: Carbonyl + Active Methylene Nitrile → Acrylonitrile derivative

Thiolation: Acrylonitrile derivative + Elemental Sulfur → Thiolated intermediate

Cyclization & Tautomerization: Intramolecular attack of sulfur on the nitrile group → 2-Aminothiophene

2 Thiazoles and Thiazolidinones

Cyanoacetamide derivatives are effective starting materials for the synthesis of thiazole (B1198619) and thiazolidinone ring systems. Thiazolidinones can be prepared through a base-promoted nucleophilic addition of a cyanoacetamide derivative to phenyl isothiocyanate. researchgate.net This reaction forms a potassium sulfide salt intermediate, which is not isolated but is subsequently treated with chloroacetyl chloride to induce heterocyclization, yielding 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net

Another route involves the reaction of cyanoacetamide derivatives with methyl-2-isothiocyanatobenzoates and sulfur, which affords 2(3Н)-thioxo-1,3-thiazoles. researchgate.net Additionally, new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles can be synthesized by treating (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with various α-bromocarbonyl compounds. mdpi.com The chemistry of thiazolidinones is of significant interest due to this ring system being a core structure in many biologically active compounds. nih.gov

3 Thiadiazoles

The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic scaffold accessible from cyanoacetamide derivatives. A common synthetic pathway to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. jocpr.comorganic-chemistry.org While not a direct reaction, cyanoacetamide derivatives can be converted into the necessary thiosemicarbazide (B42300) precursors for this cyclization.

Furthermore, fused heterocyclic systems incorporating the thiadiazole ring can be synthesized. For example, the condensation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with cyanoacetanilide derivatives under reflux in glacial acetic acid has been reported to yield nih.govresearchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine derivatives. researchgate.net N-hetaryl-2-chloroacetamides can be used to alkylate existing thio-compounds to introduce thiadiazole fragments into a larger molecular structure. nih.gov The direct synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazoles can be achieved by treating cyanoformamide with sulfur mono- or dichloride. google.com

Dithianes/Dithiolanes

The reaction of compounds containing active methylene groups with carbon disulfide, followed by alkylation with dihaloalkanes, is a known method for the synthesis of 2-ylidene-1,3-dithiolanes. Convenient, one-pot procedures have been developed for the synthesis of 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides starting from cyanoacetamide. researchgate.net This approach involves the reaction of carbon disulfide with the active methylene compound in the presence of a base, followed by the addition of a 1,2-dihaloalkane. researchgate.net

While direct reactions involving this compound for the synthesis of dithianes and dithiolanes are not extensively detailed in the provided context, the reactivity of the closely related cyanoacetamide provides a strong basis for these transformations. The active methylene group in cyanoacetamide is readily deprotonated, and the resulting carbanion can react with electrophiles. tubitak.gov.trshivajicollege.ac.in In the context of dithiane and dithiolane synthesis, this nucleophilic carbon can attack carbon disulfide, initiating the formation of a dithiocarboxylate intermediate, which is then cyclized with a dihaloalkane.

Furthermore, the general synthesis of 1,3-dithianes and 1,3-dithiolanes often involves the reaction of a carbonyl compound or its equivalent with 1,2-ethanedithiol or 1,3-propanedithiol. asianpubs.orgorganic-chemistry.org Given that the carbon atom bearing the chloro and cyano groups in this compound is highly electrophilic, it can potentially react with dithiols in a substitution reaction to form the corresponding 1,3-dithiane or 1,3-dithiolane derivatives, although specific examples with this substrate are not detailed.

Computational and Spectroscopic Characterization of 2 Chloro 2 Cyanoacetamide and Its Derivatives

Quantum Chemical Investigations

Quantum chemical investigations are fundamental in characterizing the properties of 2-chloro-2-cyanoacetamide and its derivatives. These computational methods allow for the detailed study of molecular structures, electronic properties, and reactivity. Cyanoacetamide derivatives are recognized as highly reactive compounds, making them valuable subjects for such theoretical explorations. tandfonline.com

Electronic Structure Elucidation (e.g., DFT, HF Methods)

The electronic structure of cyanoacetamide derivatives has been effectively studied using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. tandfonline.comaustinpublishinggroup.com These ab initio methods provide a computational solution to the electronic Schrödinger equation, allowing for the calculation of electronic energy, electron density, and other crucial properties. austinpublishinggroup.com

For instance, studies on related compounds often employ DFT methods with functionals like B3LYP and B3PW91, and basis sets such as 6-31+G(d,p) and 6-311++G(d,p), to optimize molecular geometry and predict spectroscopic data. tandfonline.comresearchgate.net The combination of the B3LYP hybrid functional with the 6-31G basis set has been shown to yield accurate energies for excited states. austinpublishinggroup.com These calculations help in understanding the structural parameters and bonding features of the molecule. researchgate.net By comparing the results from HF and DFT methods, researchers can gain a comprehensive understanding of the electronic properties, with different methods sometimes offering better correlations for specific parameters. austinpublishinggroup.com

Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comwikipedia.org The HOMO represents the ability of a molecule to donate an electron, determining its nucleophilicity, while the LUMO indicates its ability to accept an electron, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. nih.gov A larger energy gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies a softer molecule with higher reactivity. nih.gov FMO analysis of cyanoacetamide derivatives has provided valuable insights into their electronic properties and charge transfer characteristics within the molecule. tandfonline.comnih.gov

Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Determines the nucleophilicity and basicity of a molecule; the site of electron donation. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Determines the electrophilicity and acidity of a molecule; the site of electron acceptance. youtube.com |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |

Prediction of Reactivity Parameters and Sites

Quantum chemical calculations are instrumental in predicting various reactivity parameters that describe the chemical behavior of molecules. From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated, including chemical potential, hardness, and softness, as well as the electrophilicity index. nih.gov These parameters help in understanding and comparing the reactivity of different cyanoacetamide derivatives. electrochemsci.orgresearchgate.net

Furthermore, computational methods can identify specific reactive sites within a molecule. Techniques such as the analysis of Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to pinpoint the electrophilic and nucleophilic regions of a molecule. tandfonline.com For example, in studies of cyanoacetamide derivatives, these methods have been employed to determine the chemically active locations, providing a theoretical basis for their observed reactivity in chemical reactions. tandfonline.com The small bandgap value observed in some cyanoacetamide cocrystals signifies high reactivity. researchgate.net

Tautomeric Equilibria Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a significant aspect of the chemistry of cyanoacetamides. For 2-cyanoacetamide (B1669375), studies have focused on the equilibrium between the amide and the enol tautomer. Kinetic studies of the halogenation of 2-cyanoacetamide in aqueous acid solution have provided evidence for a mechanism involving the rate-limiting halogenation of the enol tautomer. rsc.org

These experiments allowed for the determination of the equilibrium constant for enolisation (KE), which was found to be 6 × 10⁻¹⁰. rsc.org This low value indicates that the amide form is significantly more stable and predominates in the equilibrium. At low acidities (around pH 4), there is strong evidence that the enolisation step itself becomes rate-limiting. rsc.org Such studies are crucial for understanding the reaction mechanisms involving 2-cyanoacetamide and its derivatives.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and thermodynamic properties of molecular systems. github.ionih.gov While MD simulations track the temporal evolution of a system by solving Newton's equations of motion, MC simulations generate ensembles of molecular configurations using random perturbations to calculate statistical properties. nih.govresearchgate.net

For derivatives of this compound, these simulation methods can provide detailed information about their behavior over time. For example, molecular dynamics simulations have been used to assess the stability of the interaction between cyanoacetamide derivatives and proteins. nih.gov By analyzing parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), researchers can evaluate the conformational stability of the molecule within a specific environment, such as the active site of an enzyme. nih.gov

Conformational Landscape Analysis

Conformational landscape analysis aims to explore the different spatial arrangements (conformations) a molecule can adopt and the relative energies associated with them. Understanding this landscape is crucial as a molecule's biological activity and physical properties are often dependent on its conformation.

Molecular dynamics simulations are a key tool for this analysis. By simulating the molecule's movement over a period of time, researchers can observe the transitions between different conformational states. nih.gov For cyanoacetamide derivatives, MD simulations have been employed to investigate conformational stability. nih.gov The results can indicate whether a compound maintains a stable conformation or exhibits significant flexibility, which has implications for its interactions with other molecules. nih.gov Principal Component Analysis (PCA) is a common technique applied to the trajectory data from MD simulations to identify the most significant collective motions and distinguish between different conformational clusters. nih.gov

Simulation Techniques for Conformational Analysis

| Technique | Principle | Application to Cyanoacetamides |

|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate the time evolution of a molecular system. nih.gov | Used to assess the stability of interactions and conformational stability of derivatives over time. nih.gov |

| Monte Carlo (MC) | Uses random sampling to generate an ensemble of configurations to calculate thermodynamic properties. nih.gov | Provides information on the statistical distribution and thermodynamic properties of the system. github.io |

| Principal Component Analysis (PCA) | A statistical method used to reduce the dimensionality of MD trajectory data and identify dominant motions. nih.gov | Can be applied to MD data to characterize the conformational landscape and identify distinct stable states. |

Intermolecular Interactions and Crystal Structure Stability

In the case of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, a derivative, the crystal structure reveals specific and strong intermolecular forces. nih.gov The acetamide (B32628) groups, related by inversion, form N—H⋯O hydrogen-bonded dimers. nih.gov Concurrently, pairs of amine and nitrile functionalities create dimers through N—H⋯N hydrogen bonds. nih.gov These interactions collectively generate ribbon-like structures that propagate through the crystal lattice, enhancing its stability. nih.gov An intramolecular hydrogen bond between the indole (B1671886) N—H group and the carbonyl group also contributes to the specific orientation of the acetamide group. nih.gov

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions. For cyanoacetamide derivatives, this analysis shows that H···H, O···H, N···H, and C···H contacts are the most significant contributors to crystal stability and molecular packing. researchgate.net The presence of π–π stacking interactions among molecular units can further stabilize the crystal structure in some derivatives. researchgate.net

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is essential for the unambiguous characterization of this compound and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and connectivity.

In the ¹H NMR spectrum of this derivative, dissolved in DMSO-d₆, characteristic signals are observed. researchgate.net A singlet for the CH₂ protons appears at δ 4.10 ppm. researchgate.net Aromatic protons are observed as doublets at δ 7.82 and δ 8.05 ppm, with another singlet at δ 8.70 ppm. researchgate.net The amide (NH) proton gives rise to a singlet at δ 10.30 ppm. researchgate.net For the related compound 2-chloroacetamide, the protons of the CH₂Cl group resonate at 4.02 ppm, while the two amide protons appear as distinct signals at 7.35 and 7.60 ppm, indicating restricted rotation around the C-N bond. study.com

The ¹³C NMR spectrum provides information on the carbon framework. For N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide, the methylene (B1212753) (CH₂) carbon, the cyano (CN) carbon, and the carbonyl (CO) carbon exhibit distinct chemical shifts, alongside the signals from the aromatic ring. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 4.10 | Singlet | 2H | CH₂ | researchgate.net |

| 7.82 | Doublet | 1H | Ar-H | researchgate.net |

| 8.05 | Doublet | 1H | Ar-H | researchgate.net |

| 8.70 | Singlet | 1H | Ar-H | researchgate.net |

| 10.30 | Singlet | 1H | NH | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative, such as N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide, displays characteristic absorption bands. researchgate.net

The key vibrational frequencies include a band for the N-H stretch of the amide group, typically around 3292 cm⁻¹. researchgate.net The cyano group (C≡N) shows a sharp absorption at approximately 2256 cm⁻¹. researchgate.net The carbonyl group (C=O) of the amide function exhibits a strong absorption band around 1677 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3292 | researchgate.net |

| Cyano (C≡N) | Stretching | 2256 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1677 | researchgate.net |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron-ionization (EI) induced mass spectra of N-monosubstituted cyanoacetamides reveal common fragmentation patterns. researchgate.net Key fragmentation processes often involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net Another common pathway is the elimination of the acyl group via a ketene (B1206846) fragment, which leads to the formation of a more stable ion. researchgate.net For N-alkyl cyanoacetamides, a β-cleavage of the C-C bond to nitrogen followed by cleavage of the α C-C bond to the carbonyl group can occur. ceon.rs

The solid-state structure of the derivative 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide has been determined by single-crystal X-ray diffraction. nih.gov The analysis confirmed the molecular structure and provided detailed crystallographic data. The compound crystallizes in the triclinic system. nih.gov The geometry of the double bond connecting the heterocyclic and cyanoacetamide units was determined to be E. nih.gov

Table 3: Crystallographic Data for 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₄ClN₃O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| a (Å) | 8.226 | nih.gov |

| b (Å) | 9.282 | nih.gov |

| c (Å) | 9.744 | nih.gov |

| α (°) | 92.124 | nih.gov |

| β (°) | 104.766 | nih.gov |

| γ (°) | 105.294 | nih.gov |

| Volume (ų) | 689.5 | nih.gov |

| Z | 2 | nih.gov |

Analytical Applications of 2 Chloro 2 Cyanoacetamide and Its Derivatization

Development of Derivatization Agents for Analytical Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved detectability or chromatographic performance. 2-Chloro-2-cyanoacetamide serves as a versatile reagent in this context, enabling the analysis of compounds that may otherwise lack a suitable chromophore or fluorophore for sensitive detection.

Fluorescent Derivatization for Spectrofluorimetric Analysis

This compound is utilized as a fluorogenic reagent, reacting with specific classes of compounds to yield highly fluorescent products. This property is the foundation for sensitive spectrofluorimetric methods of analysis. The reaction typically involves the condensation of this compound with target analytes, leading to the formation of derivatives with significant fluorescence intensity, which can be measured to quantify the original analyte.

For instance, the reagent reacts with various carbohydrates in an alkaline borate (B1201080) buffer at elevated temperatures (e.g., 100°C) to produce intensely fluorescent products. daneshyari.com This reaction has been applied to the detection of reducing carbohydrates, uronic acids, aldoses, and hexosamines. daneshyari.com Similarly, it undergoes condensation reactions with compounds containing α-hydroxycarbonyl groups, such as ascorbic acid and 3,4-dihydroxyphenylalanine, facilitating their fluorimetric determination. daneshyari.com In the analysis of catecholamines, the reaction with this compound in a borate buffer produces fluorescent derivatives that can be detected with excitation and emission wavelengths of 383 nm and 486 nm, respectively. nih.gov

Applications in Post-Column Derivatization in Liquid Chromatography (HPLC)

In High-Performance Liquid Chromatography (HPLC), derivatization can be performed before (pre-column) or after (post-column) the chromatographic separation. This compound is particularly effective in post-column derivatization systems. In this setup, the analyte is first separated from other components in the sample on the HPLC column. The column eluate is then mixed with the derivatizing agent in a reaction coil, where the fluorescent product is formed before reaching the detector. nih.gov

This technique has been successfully applied to the determination of catecholamines in biological samples. nih.gov After separation on a column like a Hitachi 3011 C, the eluate is mixed with a reagent solution containing 1% this compound and a borate buffer. The reaction occurs in a heated coil (e.g., 5 meters long at 100°C) before the fluorescent product is measured by a fluorescence detector. nih.gov This approach allows for the simultaneous determination of multiple catecholamines with high reproducibility. nih.gov

A post-column derivatization HPLC method has also been developed for the analysis of 2-cyanoacetamide (B1669375) itself, where it is derivatized with 2-hydroxyacetophenone. nih.gov This method utilizes a TSKgel Amide-80 column with a mobile phase consisting of acetonitrile, methanol, and a sodium formate (B1220265) buffer. nih.gov

Optimization of Derivatization Reaction Parameters

The efficiency and reproducibility of the derivatization reaction are critically dependent on several parameters. The optimization of these factors is essential for developing a robust analytical method. Key parameters that influence the fluorescence intensity of the resulting derivative include pH, temperature, reaction time, and reagent concentration. bohrium.com

pH : The reaction is typically carried out in an alkaline medium, with borate buffers being commonly used. daneshyari.comnih.gov The optimal pH must be determined for each specific analyte to achieve maximum fluorescence intensity. mdpi.com

Temperature : Elevated temperatures are often required to drive the derivatization reaction. For example, the reaction with catecholamines and carbohydrates is performed at 100°C. daneshyari.comnih.gov The optimal temperature ensures a sufficient reaction rate without causing degradation of the analyte or product. researchgate.net

Reaction Time : The time the analyte spends in the reaction coil (in post-column systems) or the incubation time (in pre-column systems) is crucial. A sufficient amount of time is needed for the reaction to proceed to completion. bohrium.com In flow analysis systems, this is controlled by the length of the reaction coil and the flow rates of the mobile phase and reagent. nih.gov

Reagent Concentration : The concentration of this compound and any other necessary reagents, like the buffer, must be optimized to ensure a complete reaction and maximize the signal. bohrium.com

Table 1: Optimized Conditions for Derivatization Reactions

| Parameter | Analyte | Reagent | Conditions | Reference |

| Temperature | Catecholamines | 2-Cyanoacetamide | 100°C | nih.gov |

| pH | Catecholamines | 2-Cyanoacetamide | Borate-KOH Buffer | nih.gov |

| Reagent | Catecholamines | 2-Cyanoacetamide | 1% 2-Cyanoacetamide Solution | nih.gov |

| Reaction Coil | Catecholamines | 2-Cyanoacetamide | 5 m x 0.5 mm I.D. | nih.gov |